molecular formula C20H29N3O3S B11515851 (2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11515851
M. Wt: 391.5 g/mol
InChI Key: QXVNYGOVPQWLGF-UHFFFAOYSA-N
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Description

(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a methoxyphenyl group, and a heptyl chain

Preparation Methods

The synthesis of (2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazinane ring, followed by the introduction of the methoxyphenyl group and the heptyl chain. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and heptylamine. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield carboxylic acids and amines.

Scientific Research Applications

(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can be compared with similar compounds such as ethyl acetoacetate and fluorine compounds. While ethyl acetoacetate is widely used in organic synthesis and exhibits keto-enol tautomerism, this compound has a more complex structure and potentially broader applications. Fluorine compounds, on the other hand, are known for their high reactivity and unique chemical properties, making them useful in various industrial applications.

Properties

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

N-heptyl-2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H29N3O3S/c1-4-5-6-7-8-13-21-19(25)17-14-18(24)23(2)20(27-17)22-15-9-11-16(26-3)12-10-15/h9-12,17H,4-8,13-14H2,1-3H3,(H,21,25)

InChI Key

QXVNYGOVPQWLGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)C

Origin of Product

United States

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